The compound 11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule characterized by its unique structural features and potential pharmacological properties. This compound belongs to the class of dibenzo[d,e]diazepines, which are known for their diverse biological activities, including anxiolytic and anticonvulsant effects.
This compound can be synthesized through various chemical reactions involving furan and methoxyphenyl moieties. The synthesis often employs specific reagents and conditions to achieve the desired product. The detailed synthesis methods are discussed in the synthesis analysis section.
The compound is classified as a dibenzo[b,e][1,4]diazepine, which is a type of heterocyclic compound featuring a diazepine ring fused with two benzene rings. Its structural complexity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice. Techniques like chromatography are often employed for purification and characterization of intermediates and final products.
The molecular structure of the compound can be depicted as follows:
This structure features:
The molecular weight of the compound is approximately 372.45 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm its structure.
The compound can undergo various chemical reactions including:
Reactions are usually monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and purity. Yield percentages are calculated based on the starting materials used.
The mechanism of action for compounds like this one often involves modulation of neurotransmitter systems in the brain. Specifically:
Pharmacological studies typically involve in vitro assays followed by in vivo testing in animal models to evaluate efficacy and safety profiles.
Relevant data from studies indicate that similar compounds exhibit significant stability under standard laboratory conditions.
This compound has potential applications in:
CAS No.: 7432-25-9
CAS No.: 56742-44-0
CAS No.:
CAS No.:
CAS No.: 15209-11-7
CAS No.: 485-13-2